2-Amino-6-methylpyrimidine-4-carboxylic acid
Overview
Description
2-Amino-6-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H7N3O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Scientific Research Applications
2-Amino-6-methylpyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-methylpyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with guanidine to form 2-amino-6-methylpyrimidine, followed by carboxylation to introduce the carboxylic acid group at the 4-position .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Types of Reactions:
Oxidation: The amino group at the 2-position can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or further to an aldehyde.
Substitution: The methyl group at the 6-position can be substituted with various functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 2-amino-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of nucleic acid synthesis or disruption of metabolic processes .
Comparison with Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar structure but with an additional methyl group at the 4-position.
2-Amino-4-methylpyrimidine: Lacks the carboxylic acid group at the 4-position.
2-Amino-6-chloropyrimidine: Contains a chlorine atom instead of a methyl group at the 6-position.
Uniqueness: 2-Amino-6-methylpyrimidine-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrimidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
2-amino-6-methylpyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-3-2-4(5(10)11)9-6(7)8-3/h2H,1H3,(H,10,11)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPODCKCNCOCMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289248 | |
Record name | 2-amino-6-methylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6630-66-6 | |
Record name | 6630-66-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59977 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-6-methylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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